![molecular formula C10H13BrN2O B6609092 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine CAS No. 2381026-46-4](/img/structure/B6609092.png)
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is a type of organic compound that is widely used in various scientific research applications. It is a heterocyclic compound that contains a pyridine ring with a bromine atom and an oxygen atom attached to it. This compound is known for its unique properties and has been studied extensively in the past few decades. It has been found to be useful in a variety of applications, such as synthesis methods, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-amino-3-bromopyridine, 2-amino-3-bromo-4-methylpyridine, and 2-bromo-3-methylpyridine. It has also been used in the synthesis of other heterocyclic compounds, such as 2-bromo-3-methylpyridine and 2-bromo-3-methylpyridine oxide. In addition, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
作用機序
The mechanism of action of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that this compound acts as an oxidizing agent, which helps to break down organic molecules. This breakdown of molecules results in the formation of other compounds. Additionally, this compound is believed to act as a catalyst, which helps to speed up chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have shown that this compound may have anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been found to be toxic to certain organisms, such as bacteria and fungi.
実験室実験の利点と制限
The advantages of using 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine in laboratory experiments include its ability to act as a catalyst, its ability to break down organic molecules, and its potential to have anti-inflammatory, antifungal, and antiviral properties. However, this compound also has some limitations. For example, it is toxic to certain organisms, and it can be difficult to handle due to its chemical properties.
将来の方向性
There are several potential future directions for the use of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine. One potential direction is to explore its potential as a drug delivery system. Another potential direction is to investigate its potential as a catalyst for the synthesis of other compounds. Additionally, further research could be conducted to explore its biochemical and physiological effects on organisms. Finally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases.
合成法
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromopyridine with 1-methylpyrrolidin-3-yl chloride. This reaction produces the desired compound in a single step. Other methods for synthesizing this compound involve the use of different reagents such as halogenated hydrocarbons and bromine.
特性
IUPAC Name |
3-bromo-2-[(3S)-1-methylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOUPDEILFFES-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)
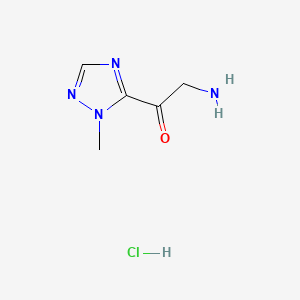
![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)
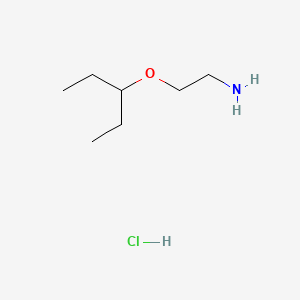
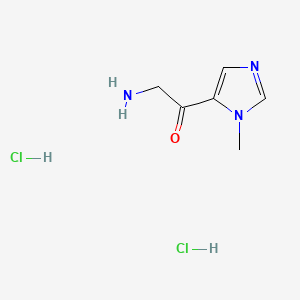
![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
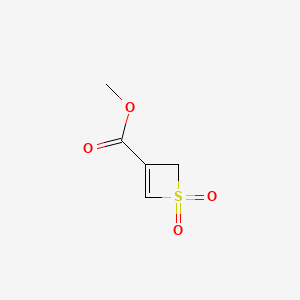
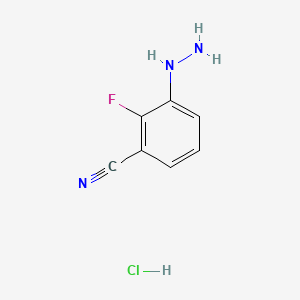

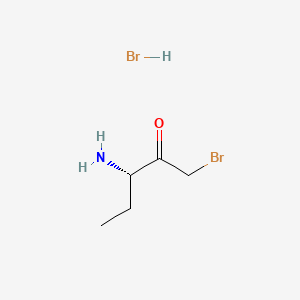
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
